molecular formula C23H26N4O4S B2643638 3-isobutyl-N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946236-38-0

3-isobutyl-N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2643638
CAS RN: 946236-38-0
M. Wt: 454.55
InChI Key: IWRTVBHUHQSKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality 3-isobutyl-N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isobutyl-N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives are synthesized for various biological activities, including cytotoxic activity against cancer cell lines. For example, the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines from aminoanthraquinones demonstrates the interest in modifying quinazoline structures for enhanced biological effects. These compounds showed varying levels of cytotoxicity against in vivo subcutaneous colon 38 tumors in mice, with certain derivatives displaying significant growth delays or even curative activity in refractory models (Bu et al., 2001).

Chemical Properties and Reactions

The study of quinazoline derivatives extends to their chemical properties and reactions. For instance, the synthesis of substituted 1H- and 3H-1-benzazepines and their rearrangement into isoquinolines under certain conditions highlights the versatility and reactivity of these compounds. Such research provides valuable insights into the mechanisms of chemical transformations and the potential for creating novel structures with specific properties (Singh & Batra, 2007).

Potential Applications

The applications of quinazoline derivatives and structurally related compounds are not limited to biological activities. They also show promise in materials science, such as in the synthesis of complexes for antimicrobial studies or as ligands in metal complexes with specific structural and spectroscopic properties. These studies underscore the potential of quinazoline derivatives in developing new materials with desirable characteristics (Chai et al., 2017).

properties

IUPAC Name

3-(2-methylpropyl)-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-14(2)12-26-22(29)19-10-7-17(21(28)24-15(3)4)11-20(19)25-23(26)32-13-16-5-8-18(9-6-16)27(30)31/h5-11,14-15H,12-13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRTVBHUHQSKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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